17β-Hydroxysteroid Dehydrogenase Type 2 Inhibitor 24, commonly referred to as 17β-HSD2-IN-24, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and other hormone-related disorders. This compound functions by inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 2, which plays a crucial role in the metabolism of sex hormones. By inhibiting this enzyme, 17β-HSD2-IN-24 can potentially increase local concentrations of active sex hormones, thereby offering a novel approach to managing conditions associated with hormone deficiency.
17β-HSD2-IN-24 is classified as a non-steroidal inhibitor of the 17β-hydroxysteroid dehydrogenase family. This family of enzymes is responsible for converting active steroid hormones into their inactive forms, thus regulating hormone levels in various tissues. The compound has been identified through structure-activity relationship studies aimed at optimizing inhibitors for therapeutic use against osteoporosis and other endocrine disorders .
The synthesis of 17β-HSD2-IN-24 involves several key steps, employing methods such as Suzuki coupling and ether cleavage. Initial synthesis begins with commercially available precursors, which undergo bromination to form intermediates. These intermediates are then subjected to Suzuki coupling using palladium catalysts under microwave irradiation to enhance yield and efficiency.
The molecular structure of 17β-HSD2-IN-24 features a complex arrangement that includes multiple aromatic rings and functional groups critical for its inhibitory activity. The specific arrangement allows for effective binding to the active site of the 17β-hydroxysteroid dehydrogenase type 2 enzyme.
The primary chemical reaction involving 17β-HSD2-IN-24 is its interaction with the enzyme 17β-hydroxysteroid dehydrogenase type 2. The mechanism by which it inhibits this enzyme involves competitive inhibition, where the inhibitor binds to the active site, preventing substrate access.
The mechanism of action for 17β-HSD2-IN-24 centers around its ability to inhibit the conversion of active sex hormones into their inactive forms. By blocking this conversion:
The physical properties of 17β-HSD2-IN-24 include:
Chemical properties include:
17β-HSD2-IN-24 has significant potential applications in various scientific fields:
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, encoded by the HSD17B2 gene in humans [7]. This enzyme catalyzes the NAD⁺-dependent oxidation of potent 17β-hydroxysteroids into their less active keto-forms. Key reactions include:
17β-HSD2 also exhibits 20α-hydroxysteroid dehydrogenase activity, activating 20α-hydroxyprogesterone to progesterone [7]. Its broad tissue distribution—spanning placenta, liver, intestine, endometrium, and osteoblasts—positions it as a critical regulator of local steroid hormone bioavailability [1] [7].
Table 1: Key Catalytic Functions of 17β-HSD2
Substrate | Product | Biological Consequence |
---|---|---|
Estradiol (E₂) | Estrone (E₁) | Inactivation of potent estrogen |
Testosterone (T) | Androstenedione (Δ⁴-AD) | Inactivation of potent androgen |
20α-Hydroxyprogesterone | Progesterone | Activation of progestogen |
In bone tissue, 17β-HSD2 is expressed in osteoblastic cells, where it modulates local concentrations of active sex steroids [1] [4]. Estradiol and testosterone enhance osteoblast proliferation, stimulate alkaline phosphatase (ALP) activity, and upregulate osteoprotegerin (OPG) production, which collectively suppress osteoclastogenesis and promote bone mineralization [4] [6]. By inactivating E₂ and T, 17β-HSD2 acts as a negative regulator of bone formation. Animal studies confirm that 17β-HSD2 inhibition elevates local E₂/T levels in bone, accelerating fracture repair and improving bone mineral density without systemic hormonal fluctuations [6].
Osteoporosis: Age-related declines in sex steroids exacerbate 17β-HSD2-mediated inactivation of E₂/T in osteoblasts, contributing to uncoupled bone remodeling (increased resorption, decreased formation) [1] [4]. Postmenopausal women exhibit elevated 17β-HSD2 expression in bone, correlating with localized estrogen deficiency [6].
Endometriosis: In endometriotic lesions, deficient 17β-HSD2 expression results in impaired E₂ inactivation, creating a hyperestrogenic microenvironment that promotes inflammation and tissue proliferation [5] [9]. Conversely, 17β-HSD2 overexpression in endometrial cancer is associated with better prognosis due to attenuated estrogenic stimulation [7].
Table 2: Pathophysiological Roles of 17β-HSD2 in Disease
Disease | 17β-HSD2 Status | Consequence | Reference |
---|---|---|---|
Osteoporosis | Overexpressed | Local E₂/T deficiency → Bone loss | [1] [6] |
Endometriosis | Underexpressed | Local E₂ excess → Tissue proliferation | [5] [9] |
Endometrial Cancer | Overexpressed | E₂ inactivation → Improved prognosis | [7] |
Pharmacological inhibition of 17β-HSD2 offers a tissue-selective strategy to increase local E₂/T concentrations in bone while avoiding systemic exposure. This approach addresses limitations of current osteoporosis therapies:
17β-HSD2 inhibitors (e.g., 17ß-HSD2-IN-24) leverage intracrine modulation—boosting active steroids precisely where the enzyme is expressed (e.g., osteoblasts) [4] [6]. Preclinical proof-of-concept was established using compound C24 (17ß-HSD2-IN-24), which increased bone formation in ovariectomized rats without uterine proliferation [6].
Table 3: Advantages of 17β-HSD2 Inhibition vs. Current Osteoporosis Therapies
Therapeutic Approach | Mechanism | Limitations | Advantages of 17β-HSD2 Inhibitors |
---|---|---|---|
Bisphosphonates | Inhibit osteoclast resorption | Jaw necrosis, atypical fractures | Anabolic (stimulates bone formation) |
HRT | Systemic estrogen replacement | Breast cancer, thromboembolism | Tissue-selective (no systemic exposure) |
SERMs (e.g., raloxifene) | Selective ER modulation | Thromboembolism, hot flashes | Dual E₂/T action in bone |
Early inhibitors (e.g., steroidal spirolactones, flavonoids) lacked potency or selectivity [4]. Modern non-steroidal scaffolds like bicyclic substituted hydroxyphenylmethanones (BSH) and thiophene carboxamides were optimized through structure-activity relationship (SAR) studies:
17ß-HSD2-IN-24 (C24) exemplifies these advances, exhibiting IC₅₀ values of 6.1 nM (human) and 10 nM (rat) with oral bioavailability [6].
Table 4: Evolution of Key 17β-HSD2 Inhibitor Scaffolds
Scaffold Class | Representative Compound | h17β-HSD2 IC₅₀ | Selectivity (vs. 17β-HSD1) | Metabolic Stability (t₁/₂) |
---|---|---|---|---|
Thiophene-2-carboxamides | Compound 21 | 235 nM | 95-fold | >30 min (human S9) |
Biphenyl derivatives | Compound 8 | 38 nM | >260-fold | >120 min (human S9) |
Hydroxyphenylnaphthols | Compound 24 (C24) | 6.1 nM | >100-fold | High (rat oral PK) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2